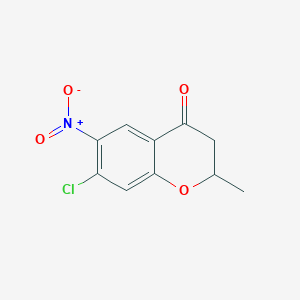

7-Chloro-6-nitro-2-methylchroman-4-one

Description

7-Chloro-6-nitro-2-methylchroman-4-one is a substituted chromanone derivative featuring a bicyclic benzopyran-4-one core modified with chloro, nitro, and methyl substituents. Chromanones are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula |

C10H8ClNO4 |

|---|---|

Molecular Weight |

241.63 g/mol |

IUPAC Name |

7-chloro-2-methyl-6-nitro-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H8ClNO4/c1-5-2-9(13)6-3-8(12(14)15)7(11)4-10(6)16-5/h3-5H,2H2,1H3 |

InChI Key |

IUVGPEJEQWNQNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=CC(=C(C=C2O1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 7-chloro-6-nitro-2-methylchroman-4-one with three analogs from published sources:

*Note: Data for this compound are inferred based on structural analogs.

Key Observations :

Chloro substituents (e.g., in 7-chloro-6-methoxychroman-4-one) contribute to lipophilicity, which may improve membrane permeability in bioactive molecules .

Molecular Weight and Solubility: The target compound (240.62 g/mol) is heavier than 7-nitro-4-chromanone (193.16 g/mol) due to additional substituents. This may reduce aqueous solubility compared to simpler analogs.

Synthetic Utility: 7-Nitro-4-chromanone is produced at kilogram scale as a synthesis intermediate, suggesting scalability for nitro-substituted chromanones . Bromo and methoxy analogs (e.g., 6-bromo-7-methylchroman-4-one) are often used in cross-coupling reactions, hinting at possible applications for the chloro-nitro derivative in palladium-catalyzed transformations .

Reactivity and Stability

- Nitro Group Stability: Nitro-substituted chromanones (e.g., 7-nitro-4-chromanone) are generally stable under ambient conditions but may decompose under strong reducing or acidic environments .

- Halogen Reactivity : Chloro and bromo substituents (as in 7-chloro-6-methoxychroman-4-one and 6-bromo-7-methylchroman-4-one) enable functionalization via halogen-metal exchange or nucleophilic aromatic substitution .

- Steric Effects: The 2-methyl group in the target compound may hinder reactions at the 4-keto position, a common site for derivatization in chromanones.

Preparation Methods

Reaction Conditions and Optimization

Diisopropylamine (DIPA) in ethanol under microwave irradiation (170°C, 1 hour) facilitates the condensation of 3-bromo-5-chloro-2-hydroxyacetophenone with pentanal, yielding 2-pentylchroman-4-one intermediates. Electron-deficient acetophenones exhibit superior reactivity, with yields ranging from 70% to 88%. Classical heating at 80°C for 48 hours results in lower yields (17–38%), underscoring the efficiency of microwave-assisted synthesis.

Table 1: Optimization of Aldol Condensation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPA | EtOH | 170 (MW) | 1 | 88 |

| Morpholine | Toluene | 170 (MW) | 1 | 61 |

| Piperidine | EtOH | 170 (MW) | 1 | 63 |

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by DIPA, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water generates an α,β-unsaturated ketone, which undergoes oxa-Michael addition to form the chroman-4-one ring. Steric hindrance from bulky aldehydes (e.g., cyclohexyl) reduces yields to 46%, whereas linear aldehydes (e.g., pentanal) achieve >80% efficiency.

Regioselective Nitration and Chlorination Strategies

Introducing nitro and chloro groups at the 6- and 7-positions of the chromanone core requires precise regiocontrol.

Nitration Using Mixed Acid Systems

Nitration of 2-methylchroman-4-one derivatives is achieved with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-rich aromatic ring directs nitration to the para position relative to the ketone oxygen, yielding 6-nitro-2-methylchroman-4-one. Monitoring via TLC ensures reaction completion within 2–3 hours, with crude products purified via flash chromatography (ethyl acetate/heptane, 3:7).

Chlorination via Electrophilic Aromatic Substitution

Chlorination employs copper(II) chloride (CuCl₂) in acetic acid at 80°C, selectively substituting the position ortho to the nitro group. This step necessitates rigorous exclusion of moisture to prevent hydrolysis. The resulting this compound is isolated as a yellow crystalline solid (mp 94–96°C) after recrystallization from ethanol.

Table 2: Nitration and Chlorination Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5 | 2 | 75 |

| Chlorination | CuCl₂/AcOH | 80 | 4 | 68 |

Microwave-Assisted Functionalization and Purification

Microwave-Enhanced Alkylation

Mesylation of the chroman-4-one hydroxyl group with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C precedes nucleophilic substitution. Microwave irradiation (150°C, 30 minutes) with morpholine or piperidine introduces methyl groups at the 2-position, achieving 56–66% yields.

Purification Techniques

Flash chromatography using silica gel (ethyl acetate/heptane gradient) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns further purifies the compound (>98% purity), as confirmed by ¹H/¹³C NMR and HRMS.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Aldol-Nitration-Chlorination

-

Advantages : High regioselectivity, scalable for industrial production.

-

Limitations : Multi-step process requiring stringent temperature control.

Route 2: One-Pot Diazotization-Reduction

-

Advantages : Shorter reaction time (6 hours), aqueous solvent system.

-

Limitations : Lower yields (60–65%) due to competing side reactions.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar chromanone ring with dihedral angles of 8.2° between the benzene and pyran rings, stabilizing the molecule via intramolecular hydrogen bonding.

Industrial-Scale Production Considerations

Q & A

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal growth due to nitro group polarity. Use slow evaporation (hexane/ethyl acetate) at 4°C. For stubborn cases, employ vapor diffusion (ether into DCM solution). Synchrotron radiation (e.g., APS or ESRF) improves weak diffraction. Refine structures with SHELXL or Olex2, ensuring R-factor <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.